molecular formula C9H18ClNO2 B2397848 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride CAS No. 2225146-86-9

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride

Cat. No. B2397848
M. Wt: 207.7
InChI Key: PYHLIRPFRJOPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, also known as DAU 6225, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Aminomethylation of Guareschi Imides The compound 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride is involved in the synthesis of complex molecular structures. For instance, the aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and an excess of aqueous formaldehyde led to the formation of 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. This showcases the compound's role in the creation of diazabicyclo and piperidine structures (Khrustaleva et al., 2017).

Crystal Structure and Thermodynamic Properties A derivative of 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, coupled with a benzimidazole moiety, was synthesized and its crystal structure was confirmed to belong to the triclinic, P-1 space group. The compound included an anion, a cation, and a water molecule, assembling into a 2D-net framework through hydrogen bonds. Theoretical studies, including quantum chemical computations and thermodynamic properties, were conducted to understand the molecule better, indicating the compound's role in complex molecular frameworks and the study of its intrinsic properties (Zeng et al., 2021).

Nuclear Magnetic Resonance Spectroscopy The compound 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, related to 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, was synthesized and characterized using 1H, 13C NMR, and several kinds of 2D NMR experiments. This work highlights the importance of 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride and its derivatives in the synthesis of natural products and the detailed structure analysis of complex molecules (Zhang et al., 2008).

Solid-Phase Synthesis of Heterocycles The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, was reported using 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride. This synthesis method was critical in the development of heterocycles under mildly acidic conditions, demonstrating the compound's utility in the advancement of pharmaceutical chemistry (Macleod et al., 2006).

properties

IUPAC Name

1,4-dioxaspiro[5.5]undecan-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8-1-3-9(4-2-8)7-11-5-6-12-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHLIRPFRJOPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)COCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride

Citations

For This Compound
1
Citations
AV Bondarenko, AA Tolmachev, BV Vashchenko… - …, 2018 - thieme-connect.com
An approach to the preparation of 2-mono-, 2,2- and 2,3-disubstituted 1,4-dioxane derivatives is described. The reaction sequence commences from readily available epoxides, in most …
Number of citations: 6 www.thieme-connect.com

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